molecular formula C13H17NO3 B14813389 ethyl (3E)-3-[(4-methoxyphenyl)imino]butanoate

ethyl (3E)-3-[(4-methoxyphenyl)imino]butanoate

Cat. No.: B14813389
M. Wt: 235.28 g/mol
InChI Key: KVVDNEVSULFNHB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxyphenyl)imino]butanoate is an organic compound with the molecular formula C13H17NO3 and a molar mass of 235.28 g/mol . This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an imino group attached to a butanoate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 3-[(4-methoxyphenyl)imino]butanoate typically involves the reaction of 4-methoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-[(4-methoxyphenyl)imino]butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[(4-methoxyphenyl)imino]butanoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methoxyphenyl)imino]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Ethyl 3-[(4-methoxyphenyl)imino]butanoate can be compared with similar compounds such as:

Ethyl 3-[(4-methoxyphenyl)imino]butanoate stands out due to its unique combination of functional groups, making it a versatile compound in various research domains.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)iminobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(15)9-10(2)14-11-5-7-12(16-3)8-6-11/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDNEVSULFNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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